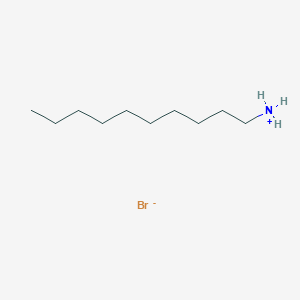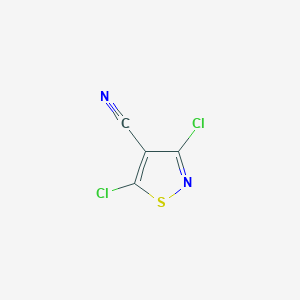
5-甲氧基吲哚-2-羧酸
描述
5-Methoxyindole-2-carboxylic acid (5-MICA) is an organic compound which has recently been studied for its potential applications in scientific research. 5-MICA is a derivative of indole, an aromatic heterocyclic organic compound, and is used as a building block for a variety of synthetic organic compounds. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
神经药理学应用
5-MICA 由于其在神经药理学中的潜力而被研究。 研究人员合成了衍生自 5-MICA 的腙,它们表现出自由基清除特性 。这些化合物可以调节铁引起的氧化损伤,这对阿尔茨海默病和帕金森病等神经退行性疾病具有重要意义。 清除次氯酸根离子的能力表明其在抗氧化应激方面发挥保护作用 .
晶体学和结构分析
5-MICA 的晶体结构由于其在药物设计和开发中的意义而备受关注。 一项研究揭示了 5-MICA 衍生物的高度保守的几何形状,这对它们与生物受体的相互作用至关重要 。 这些分子在晶体结构中的特定三维堆积对于药物的稳定性和有效性可能至关重要 .
抗癌研究
5-MICA 是合成抗癌剂的反应物。 其衍生物正在探索其抑制癌细胞生长的潜力,可能是新型治疗策略的一部分 .
成像技术
已经开发出一种衍生自 5-MICA 的荧光小分子探针,用于 体内 脂类成像 。这种应用在代谢疾病的研究以及活生物体中脂类积累的可视化方面特别有用。
酶抑制
衍生自 5-MICA 的化合物已被鉴定为吲哚胺 2,3-双加氧酶 (IDO) 的抑制剂,IDO 是一种参与免疫应答调节的酶 。IDO 抑制剂正在研究其在治疗各种疾病方面的潜力,包括癌症和慢性感染。
神经递质受体研究
使用 5-MICA 合成了多巴胺 D3 受体和 5-HT4 受体的选择性配体 。这些受体分别是精神疾病和胃肠道疾病治疗的靶标。
结核病治疗
5-MICA 衍生物已被用于创建结核分枝杆菌泛酸合成酶的抑制剂 。这种酶对于结核分枝杆菌的存活至关重要,使这些抑制剂成为新的治疗方法的有希望的途径。
缺氧选择性细胞毒素
作用机制
Target of Action
5-Methoxyindole-2-carboxylic acid (MICA) primarily targets mitochondrial dihydrolipoamide dehydrogenase (DLDH) and gluconeogenesis in the liver . DLDH is a key enzyme in the mitochondrial energy metabolism, and its inhibition can lead to neuroprotection against ischemic injury . Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, and its inhibition can lead to hypoglycemic effects .
Mode of Action
MICA acts as a reversible inhibitor of DLDH . By inhibiting this enzyme, MICA can confer chemical preconditioning and neuroprotection against stroke . In the liver, MICA inhibits gluconeogenesis, leading to a decrease in blood glucose levels . This makes it a potent hypoglycemic agent .
Biochemical Pathways
MICA affects the mitochondrial energy metabolism and the gluconeogenesis pathway . By inhibiting DLDH, MICA disrupts the mitochondrial energy metabolism, which can lead to neuroprotection . The inhibition of gluconeogenesis in the liver leads to a decrease in the production of glucose, thereby lowering blood glucose levels .
Pharmacokinetics
Given its potent hypoglycemic effects and its ability to inhibit gluconeogenesis in the liver, it is likely that mica has good bioavailability .
Result of Action
The inhibition of DLDH by MICA can lead to neuroprotection against ischemic injury . This is particularly important in the context of stroke, where ischemic injury can lead to significant neuronal damage . On the other hand, the inhibition of gluconeogenesis in the liver by MICA can lead to a decrease in blood glucose levels , making it a potent hypoglycemic agent .
未来方向
生化分析
Biochemical Properties
5-Methoxyindole-2-carboxylic acid is known to interact with several enzymes and proteins. It is a well-known inhibitor of mitochondrial dihydrolipoamide dehydrogenase . It has also been used as a reactant for the preparation of various compounds, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .
Cellular Effects
5-Methoxyindole-2-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to confer chemical preconditioning and neuroprotection against stroke . More studies are needed to fully understand its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially lead to changes in gene expression and enzyme activation or inhibition
Dosage Effects in Animal Models
In animal models, 5-Methoxyindole-2-carboxylic acid has been shown to exhibit pronounced glucose-lowering ability . It was also found to lead to an increased rate of death in diabetic animals . More studies are needed to determine the effects of different dosages of this compound in animal models, including any threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to inhibit mitochondrial dihydrolipoamide dehydrogenase , which could potentially affect metabolic flux or metabolite levels
属性
IUPAC Name |
5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195944 | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4382-54-1 | |
| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4382-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2-carboxylic acid, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 5-Methoxyindole-2-carboxylic acid?
A1: 5-Methoxyindole-2-carboxylic acid is a potent inhibitor of dihydrolipoamide dehydrogenase (DLDH), the E3 subunit of the pyruvate dehydrogenase complex (PDHc) [, , , , ].
Q2: How does 5-Methoxyindole-2-carboxylic acid inhibit dihydrolipoamide dehydrogenase?
A2: While the precise mechanism of inhibition is not fully elucidated, 5-Methoxyindole-2-carboxylic acid is known to reversibly inhibit DLDH []. This inhibition disrupts the activity of PDHc, a crucial enzyme complex involved in glucose metabolism [].
Q3: What are the downstream effects of 5-Methoxyindole-2-carboxylic acid-mediated dihydrolipoamide dehydrogenase inhibition?
A3: Inhibition of DLDH by 5-Methoxyindole-2-carboxylic acid leads to several downstream effects, including:
- Impaired Glucose Metabolism: As a key enzyme in glucose metabolism, DLDH inhibition disrupts the conversion of pyruvate to acetyl-CoA, ultimately affecting cellular energy production [, ].
- Lactate Accumulation: Disruption of PDHc activity can lead to the buildup of lactate in cells, potentially contributing to changes in intracellular pH [, ].
Q4: What is the molecular formula and weight of 5-Methoxyindole-2-carboxylic acid?
A4: The molecular formula of 5-Methoxyindole-2-carboxylic acid is C10H9NO3, and its molecular weight is 191.19 g/mol.
Q5: Is there any spectroscopic data available for 5-Methoxyindole-2-carboxylic acid?
A5: Yes, spectroscopic data, including vibrational spectra, have been reported for 5-Methoxyindole-2-carboxylic acid []. This data aids in structural characterization and understanding its physicochemical properties.
Q6: What is known about the dissolution and solubility of 5-Methoxyindole-2-carboxylic acid?
A8: While specific dissolution rate data is not provided, research indicates that 5-Methoxyindole-2-carboxylic acid is soluble in aqueous solutions, allowing for its use in various experimental setups [, ].
Q7: How is 5-Methoxyindole-2-carboxylic acid relevant to melanoma research?
A9: 5-Methoxyindole-2-carboxylic acid is a metabolite of eumelanin, the pigment responsible for brown and black coloration in skin and hair. Its presence in urine has been investigated as a potential marker for melanoma progression [, , , , , , ].
Q8: Is 5-Methoxyindole-2-carboxylic acid a reliable marker for melanoma?
A10: While some studies suggest that elevated urinary 5-Methoxyindole-2-carboxylic acid levels may be associated with melanoma, its reliability as a standalone marker is debated [, , , , , , , , , ]. Often, it is used in conjunction with other markers, such as 5-S-cysteinyldopa, for a more comprehensive assessment [, , , , , ].
Q9: What factors can influence urinary 5-Methoxyindole-2-carboxylic acid levels?
A9: Factors that can affect urinary 5-Methoxyindole-2-carboxylic acid levels include:
- Skin pigmentation: Individuals with darker skin tend to excrete larger quantities of 5-Methoxyindole-2-carboxylic acid [].
- UV exposure: Exposure to ultraviolet radiation, particularly UVA, can stimulate melanin production and potentially influence 5-Methoxyindole-2-carboxylic acid levels [, , ].
- Certain medications: Some medications, like chloroquine, may alter the excretion of melanin metabolites, including 5-Methoxyindole-2-carboxylic acid [].
Q10: Does 5-Methoxyindole-2-carboxylic acid have any known functions in organisms other than humans?
A10: While much of the research on 5-Methoxyindole-2-carboxylic acid centers around its role in human melanin synthesis and potential as a melanoma marker, studies have explored its effects in other organisms:
- Archaebacteria: In the archaebacterium Haloferax volcanii, 5-Methoxyindole-2-carboxylic acid was found to inhibit respiration and potassium ion transport, suggesting a potential role in cellular energy regulation in this organism [].
- Mice: Research in mice has investigated the excretion patterns of 5-Methoxyindole-2-carboxylic acid in relation to different pigmentation genotypes. This work highlights its role as a metabolite of eumelanin synthesis across species [].
- Hamsters: In hamster sperm, 5-Methoxyindole-2-carboxylic acid has been used to investigate the role of DLDH in sperm capacitation and fertilization. Results suggest that DLDH activity, potentially modulated by 5-Methoxyindole-2-carboxylic acid, is crucial for successful fertilization in this species [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




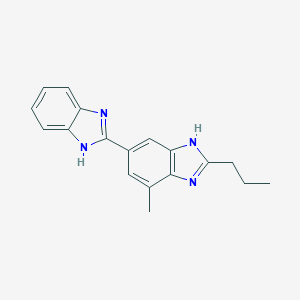
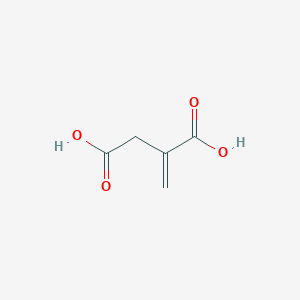
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
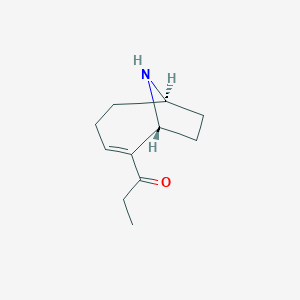

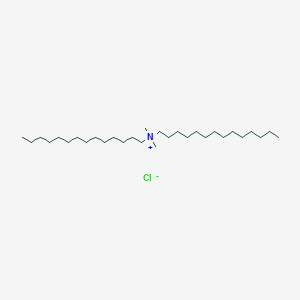
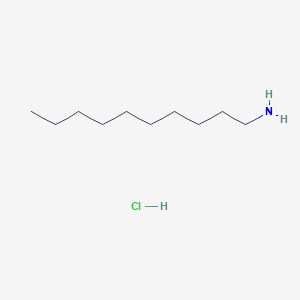


![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)

